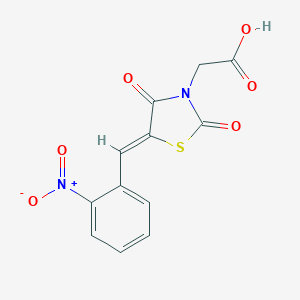
(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a synthetic organic compound with the molecular formula C12H8N2O5S2 This compound is characterized by the presence of a thiazolidine ring, a nitrobenzylidene group, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid typically involves the condensation of 2-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
化学反应分析
Types of Reactions
(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4), halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Nitro, halogen, or other substituted benzylidene derivatives.
科学研究应用
Chemistry
In chemistry, (5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
作用机制
The mechanism of action of (5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. Additionally, the thiazolidine ring can interact with proteins, altering their function and activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
- (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- (5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid
Uniqueness
(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is unique due to the presence of the nitrobenzylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets and the potential for redox reactions, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
2-[(5Z)-5-[(2-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6S/c15-10(16)6-13-11(17)9(21-12(13)18)5-7-3-1-2-4-8(7)14(19)20/h1-5H,6H2,(H,15,16)/b9-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSDXTLOBRHGEP-UITAMQMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-1-piperazinyl]ethanol](/img/structure/B374856.png)
![2-methyl-2,3,12,12a-tetrahydro-1H-[1]benzothiepino[4,3,2-de]isoquinoline](/img/structure/B374857.png)
![2-[4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl ethyl ether](/img/structure/B374858.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl methoxyacetate](/img/structure/B374859.png)
![1-(2,6-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374860.png)
![1-benzyl-4-(2,6-dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374864.png)
![N-ethyl-N-[2-(phenylsulfanyl)benzyl]ethanamine](/img/structure/B374865.png)
![N-{2-[(3,4-dimethoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B374869.png)
![N-{2-[(2-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B374870.png)
![2-{[2-(2-Aminopropyl)phenyl]sulfanyl}phenol](/img/structure/B374873.png)
![2-{2-[(2-Methoxyphenyl)sulfanyl]phenyl}-1-methylethylamine](/img/structure/B374874.png)
![4-({2-[2-(Methylamino)propyl]phenyl}sulfanyl)phenol](/img/structure/B374875.png)
![4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol](/img/structure/B374876.png)
![N,N-dimethyl-N-{1-methyl-2-[2-(phenylsulfinyl)phenyl]ethyl}amine](/img/structure/B374877.png)
